3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid

PROTAC E3 ligase cereblon

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid (CAS 2229976-10-5) is a lenalidomide-derived cereblon (CRBN) E3 ligase ligand-linker conjugate designed as a building block for proteolysis-targeting chimera (PROTAC) synthesis. The compound features a lenalidomide scaffold (3-oxo-isoindolin-1-one core) functionalized at the C4-position with a methylene-linked propanoic acid chain, providing a terminal carboxylic acid handle for amide bond-mediated conjugation to a target-protein ligand.

Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
CAS No. 2229976-10-5
Cat. No. B6602462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
CAS2229976-10-5
Molecular FormulaC16H16N2O5
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O
InChIInChI=1S/C16H16N2O5/c19-12-6-5-11(15(22)17-12)18-8-10-3-1-2-9(4-7-13(20)21)14(10)16(18)23/h1-3,11H,4-8H2,(H,20,21)(H,17,19,22)
InChIKeyDTOOVNRCMJVXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic Acid (CAS 2229976-10-5): A Lenalidomide-Based PROTAC Building Block for Targeted Protein Degradation


3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid (CAS 2229976-10-5) is a lenalidomide-derived cereblon (CRBN) E3 ligase ligand-linker conjugate designed as a building block for proteolysis-targeting chimera (PROTAC) synthesis [1]. The compound features a lenalidomide scaffold (3-oxo-isoindolin-1-one core) functionalized at the C4-position with a methylene-linked propanoic acid chain, providing a terminal carboxylic acid handle for amide bond-mediated conjugation to a target-protein ligand [2]. With a molecular formula of C16H16N2O5, a molecular weight of 316.31 g/mol, and a computed XLogP3-AA of -0.1, this compound belongs to the class of CRBN-recruiting PROTAC precursors that exploit the ubiquitin-proteasome system for selective protein degradation [1].

Why C4-Methylene Lenalidomide Building Blocks Cannot Be Substituted by Thalidomide- or Pomalidomide-Derived Alternatives in PROTAC Design


Despite sharing a common glutarimide ring for CRBN engagement, lenalidomide-, thalidomide-, and pomalidomide-based PROTAC building blocks are not interchangeable. The three IMiD scaffolds exhibit distinct CRBN binding affinities—lenalidomide Ki = 177.8 nM versus pomalidomide Ki = 156.6 nM and thalidomide Ki = 249.2 nM for the DDB1-CRBN complex [1]—and, critically, they induce differential neosubstrate degradation profiles [2]. Lenalidomide selectively degrades IKZF1, IKZF3, and CK1α, whereas pomalidomide more effectively degrades ARID2, a distinction that directly impacts the selectivity and off-target liability of the resulting PROTAC [2]. Furthermore, the C4-methylene propanoic acid linker used in CAS 2229976-10-5 provides a non-hydrolyzable carbon-carbon bond to the isoindolinone core, contrasting with the ether linkage in thalidomide-O-C2-acid (CAS 2369068-42-6, LogP -0.2, MW 346.29) or the aminoethoxy linker in pomalidomide-PEG1-CO2H (CAS 2139348-60-8, MW 389.36) , each of which imparts different metabolic stability, conformational flexibility, and physicochemical properties to the final PROTAC molecule [3].

Quantitative Differentiation Evidence: CAS 2229976-10-5 Versus Its Closest PROTAC Building Block Analogs


CRBN-DDB1 Binding Affinity: Lenalidomide Scaffold vs. Thalidomide and Pomalidomide Scaffolds

The target compound employs the lenalidomide scaffold, whose binding affinity for the human DDB1-CRBN complex has been directly compared with thalidomide and pomalidomide in competitive fluorescence polarization titrations. In this assay, lenalidomide exhibits a Ki of 177.80 nM, placing it between pomalidomide (Ki = 156.60 nM, ~1.1-fold higher affinity) and thalidomide (Ki = 249.20 nM, ~1.4-fold lower affinity) [1]. This intermediate CRBN affinity positions lenalidomide-based PROTACs as a balanced option—stronger CRBN recruitment than thalidomide-derived constructs but with a distinct neosubstrate selectivity profile compared to pomalidomide-based PROTACs.

PROTAC E3 ligase cereblon binding affinity CRBN-DDB1

Linker Chemistry: Methylene (C-C) vs. Ether (C-O-C) Attachment at the C4 Position

CAS 2229976-10-5 features a direct methylene (-CH2-CH2-) connection between the isoindolinone C4-position and the terminal carboxylic acid, whereas its closest structural analog, thalidomide-O-C2-acid (CAS 2369068-42-6), employs an ether (-O-CH2-CH2-) linkage . The methylene linker forms a carbon-carbon bond that is resistant to hydrolytic and oxidative cleavage, in contrast to ether linkages which are susceptible to cytochrome P450-mediated O-dealkylation [1]. While no direct head-to-head stability study exists for these specific building blocks, the PROTAC linker design literature identifies alkyl linkers as imparting greater metabolic stability compared to ether-containing linkers, potentially reducing premature linker cleavage and improving pharmacokinetic profiles of the assembled PROTAC [1].

PROTAC linker metabolic stability methylene linker ether linker conjugation chemistry

Isoindolinone Oxidation State: 3-Oxo (Lenalidomide-Type) vs. 1,3-Dioxo (Thalidomide/Pomalidomide-Type) Core

The target compound bears a 3-oxo-isoindolin-1-one core (monocarbonyl, lenalidomide-type), contrasting with the 1,3-dioxo-isoindoline (phthalimide, dicarbonyl) core found in thalidomide- and pomalidomide-based building blocks [1]. This structural difference is functionally significant: the 3-oxo lenalidomide scaffold selectively induces CRBN-dependent degradation of IKZF1, IKZF3, and CK1α, whereas pomalidomide (1,3-dioxo) additionally degrades ARID2 and other neosubstrates [2]. A quantitative proteomics study demonstrated that 6-position-modified lenalidomide derivatives (retaining the 3-oxo core) maintain this selectivity, while pomalidomide exhibits broader neosubstrate degradation [2]. PROTACs built on the lenalidomide scaffold thus carry a narrower neosubstrate degradation signature, which may reduce off-target protein degradation in therapeutic applications.

isoindolinone phthalimide neosubstrate selectivity CRBN ligand oxidation state

Molecular Weight Advantage for Overall PROTAC Physicochemical Properties

CAS 2229976-10-5 has a molecular weight of 316.31 g/mol, which is lower than the nearest functional analogs: thalidomide-O-C2-acid (CAS 2369068-42-6, MW = 346.29 g/mol, +9.5%) and pomalidomide-PEG1-CO2H (CAS 2139348-60-8, MW = 389.36 g/mol, +23.1%) [1]. In PROTAC design, the E3 ligand-linker conjugate represents a substantial portion of the final molecule's MW; selecting a lower-MW building block can help keep the assembled PROTAC within favorable physicochemical ranges for cell permeability and oral bioavailability. PROTACs frequently exceed MW 700 Da and violate Lipinski's Rule of 5; every ~30 Da reduction in the building block contributes to mitigating this challenge [2]. The computed XLogP3-AA of -0.1 for the target compound also indicates balanced hydrophilicity compared to the thalidomide ether analog (LogP -0.2) [1].

molecular weight drug-likeness PROTAC design permeability building block selection

C4-Position Exit Vector: Validated Functionalization Site for Minimal CRBN Binding Interference

The C4-position of lenalidomide has been experimentally validated as a tolerant site for linker attachment without disrupting CRBN recruitment. The Tang group at UW-Madison demonstrated that phenyl groups attached at the C4-position of lenalidomide via Suzuki cross-coupling yielded PROTACs achieving significant androgen receptor (AR) degradation in HiBiT and antiproliferation assays [1]. This validation at the C4-position contrasts with the C5-position functionalization of lenalidomide (CAS 2703760-58-9, MW 316.31), which may present a different exit vector geometry and could alter the ternary complex formation differently . In contrast, the 6-position of lenalidomide has been shown to be critical for neosubstrate selectivity control, indicating that functionalization position choice directly impacts biological outcomes [2].

C4-functionalization exit vector CRBN ligand structure-activity relationship lenalidomide modification

Optimal Application Scenarios for CAS 2229976-10-5 in PROTAC Research and Development


PROTAC Library Synthesis Requiring Balanced CRBN Affinity with Narrow Neosubstrate Selectivity

When constructing a PROTAC library for a novel target protein, the lenalidomide scaffold of CAS 2229976-10-5 offers intermediate CRBN binding affinity (Ki = 177.8 nM for DDB1-CRBN) compared to the pomalidomide (Ki = 156.6 nM) and thalidomide (Ki = 249.2 nM) alternatives [1]. The lenalidomide 3-oxo core selectively degrades IKZF1, IKZF3, and CK1α while sparing ARID2 and other neosubstrates degraded by pomalidomide [2], making this building block particularly suitable for programs where minimizing off-target protein degradation is prioritized over maximizing degradation potency. The terminal carboxylic acid enables straightforward amide coupling to amine-functionalized target-protein ligands.

In Vivo PROTAC Programs Requiring Metabolically Stable Linker Architectures

The methylene (-CH2-CH2-) linker in CAS 2229976-10-5 provides a direct carbon-carbon bond resistant to oxidative metabolism, unlike ether-based linkers in analogs such as thalidomide-O-C2-acid which are susceptible to CYP450-mediated O-dealkylation [1]. For PROTAC programs advancing toward in vivo pharmacokinetic evaluation, building blocks with metabolically robust linkers reduce the risk of linker truncation and ensure that the intact PROTAC reaches the target tissue. The low molecular weight (316.31 g/mol) and balanced computed XLogP3-AA (-0.1) further support incorporation into PROTACs that maintain acceptable drug-like properties [2].

C4-Exit Vector PROTAC Design When Structural Biology Indicates Optimal Presentation of the Target Ligand

Published structural biology and SAR studies have validated that the C4-position of lenalidomide can accommodate linker attachments without abrogating CRBN binding [1]. When ternary complex modeling or co-crystal structures indicate that a C4 exit vector optimally positions the target-protein ligand for ubiquitination, CAS 2229976-10-5 provides a ready-to-conjugate building block with this validated geometry. This scenario contrasts with C5-functionalized lenalidomide isomers (CAS 2703760-58-9), which may produce different ternary complex geometries [2].

Head-to-Head PROTAC Scaffold Comparison Studies for Target Protein Degradation Optimization

CAS 2229976-10-5 serves as an essential comparator in systematic studies evaluating the impact of E3 ligase ligand identity on PROTAC degradation efficiency. By synthesizing parallel PROTAC series using lenalidomide-based (CAS 2229976-10-5), thalidomide-based (CAS 2369068-42-6), and pomalidomide-based (CAS 2139348-60-8) building blocks conjugated to the same target ligand, researchers can deconvolute the contribution of CRBN affinity and neosubstrate selectivity to overall degradation potency and selectivity [1]. Such head-to-head comparisons are critical for rational PROTAC optimization and have been advocated in the linker design literature as essential for moving beyond trial-and-error approaches [2].

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